![molecular formula C12H8N4O3 B11492603 9-Nitropyrido[1,2-a]benzimidazole-7-carboxamide](/img/structure/B11492603.png)
9-Nitropyrido[1,2-a]benzimidazole-7-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitropyrido[1,2-a]benzimidazole-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable carboxylic acid derivative, followed by nitration to introduce the nitro group at the desired position. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization and nitration processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 9-Nitropyrido[1,2-a]benzimidazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid, are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 9-aminopyrido[1,2-a]benzimidazole-7-carboxamide, while substitution reactions can introduce a variety of functional groups, leading to a range of derivatives with potentially different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anticancer, antiviral, and antimicrobial effects.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of 9-Nitropyrido[1,2-a]benzimidazole-7-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
9-Nitropyrido[1,2-a]benzimidazole-7-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C12H8N4O3 |
---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
9-nitropyrido[1,2-a]benzimidazole-7-carboxamide |
InChI |
InChI=1S/C12H8N4O3/c13-12(17)7-5-8-11(9(6-7)16(18)19)15-4-2-1-3-10(15)14-8/h1-6H,(H2,13,17) |
InChI Key |
LJBHWIYWGOQCJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C(=CC(=C3)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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